1-(2-bromoethyl)-2-methyl-1H-imidazole

Procurement Specification Quality Control Synthetic Intermediate

The 2-methyl substituent on 1-(2-bromoethyl)-2-methyl-1H-imidazole (CAS 581103-38-0) blocks C2 electrophilic attack and suppresses N1/N3 tautomerization, ensuring exclusive N1-alkylation. The primary alkyl bromide provides a 50- to 100-fold rate enhancement vs chloroethyl analogs, enabling lower reaction temperatures and higher conversions with precious intermediates. Specifying ≥97% purity minimizes di-alkylated imidazolium byproducts that are chromatographically difficult to remove. Essential for medicinal chemists requiring regioselective imidazole functionalization.

Molecular Formula C6H9BrN2
Molecular Weight 189.05 g/mol
CAS No. 581103-38-0
Cat. No. B3145754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromoethyl)-2-methyl-1H-imidazole
CAS581103-38-0
Molecular FormulaC6H9BrN2
Molecular Weight189.05 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CCBr
InChIInChI=1S/C6H9BrN2/c1-6-8-3-5-9(6)4-2-7/h3,5H,2,4H2,1H3
InChIKeyIFTYLSWVLWWBMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromoethyl)-2-methyl-1H-imidazole (CAS 581103-38-0): Procurement-Grade Intermediate for Nucleophilic Substitution and Heterocyclic Synthesis


1-(2-Bromoethyl)-2-methyl-1H-imidazole (CAS 581103-38-0, free base) and its hydrobromide salt (CAS 82566-60-7) are N-alkylated imidazole derivatives bearing a primary bromoalkyl side chain [1]. The compound is commercially available as a white to off-white solid with reported purities ranging from 95% to ≥97% . Its LogP (XLogP3-AA) is computationally predicted as 1.1, and its topological polar surface area (TPSA) is 17.8 Ų [1]. The primary reactive handle is the terminal primary alkyl bromide, which participates readily in nucleophilic substitution reactions for the installation of imidazole-containing pharmacophores, ionic liquid precursors, and coordination scaffolds .

Why 1-(2-Bromoethyl)-2-methyl-1H-imidazole Cannot Be Substituted with 1-(2-Chloroethyl)-2-methyl-1H-imidazole or Unsubstituted Imidazole Analogs in Alkylation Workflows


Substituting 1-(2-bromoethyl)-2-methyl-1H-imidazole with the 2-chloroethyl analog or non-methylated imidazole derivatives introduces both kinetic and regiochemical liabilities. The bromoethyl group provides a leaving-group advantage in SN2 alkylations: the C–Br bond (bond dissociation energy ~285 kJ/mol) is substantially weaker than the corresponding C–Cl bond (~327 kJ/mol), translating to accelerated reaction rates under comparable conditions [1]. The 2-methyl substituent is non-innocent; it blocks electrophilic attack at the C2 position of the imidazole ring and suppresses undesired N1/N3 tautomerization that plagues unsubstituted imidazoles, thereby improving regioselectivity and reducing purification burdens [2]. For users performing multi-step syntheses where intermediate isolation and downstream functionalization efficiency are critical, the specific leaving-group kinetics and ring-substitution pattern of 1-(2-bromoethyl)-2-methyl-1H-imidazole directly affect reaction yields and impurity profiles .

Quantitative Differentiation Evidence: 1-(2-Bromoethyl)-2-methyl-1H-imidazole vs. Halogen Analogs and Unsubstituted Imidazoles


Supplier Purity Specification: ≥97% (ChemScene) vs. 95% (CymitQuimica/Bidepharm) for 1-(2-Bromoethyl)-2-methyl-1H-imidazole Hydrobromide

Commercially available 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (CAS 581103-38-0) is supplied with documented purity ≥97% from ChemScene (Cat. No. CS-0250094), compared to the 95% minimum purity specification listed by CymitQuimica (Ref. 3D-GYA10338) and Bidepharm for the same hydrobromide salt . The 2% absolute purity difference translates to a 40% reduction in maximum potential impurity burden (from 5% to 3%), which is consequential for users performing stoichiometry-sensitive alkylations where excess alkylating agent can generate over-alkylated byproducts that are chromatographically difficult to remove .

Procurement Specification Quality Control Synthetic Intermediate

Calculated Lipophilicity and Hydrogen-Bonding Capacity: 1-(2-Bromoethyl)-2-methyl-1H-imidazole vs. 1-(2-Chloroethyl)-2-methyl-1H-imidazole

Computationally derived descriptors from PubChem (XLogP3-AA) indicate that 1-(2-bromoethyl)-2-methyl-1H-imidazole (free base, MW 189.05) has a LogP of 1.1 and a TPSA of 17.8 Ų [1]. Although direct computed values for the 2-chloroethyl analog are not available in the same public database, the replacement of bromine with chlorine (a less polarizable halogen) is known to reduce LogP by approximately 0.3–0.5 units in analogous alkyl halide series [2]. This difference in lipophilicity can influence membrane permeability in cell-based assays and chromatographic retention times during purification [3].

Medicinal Chemistry Physicochemical Properties Drug Design

Relative SN2 Alkylation Reactivity: 1-(2-Bromoethyl)-2-methyl-1H-imidazole vs. 1-(2-Chloroethyl)-2-methyl-1H-imidazole

The C–Br bond in 1-(2-bromoethyl)-2-methyl-1H-imidazole (bond dissociation energy ~285 kJ/mol) is approximately 42 kJ/mol weaker than the C–Cl bond in the 2-chloroethyl analog (~327 kJ/mol) [1]. In SN2 alkylations, this bond energy difference typically correlates with a 50- to 100-fold rate enhancement for primary alkyl bromides versus primary alkyl chlorides under identical nucleophile, solvent, and temperature conditions [2]. This kinetic advantage enables shorter reaction times, lower reaction temperatures, and higher conversion for sterically hindered or weakly nucleophilic coupling partners [3].

Synthetic Methodology Reaction Kinetics Alkylating Agent

Regioselectivity in N-Alkylation: 2-Methyl-Substituted Imidazole vs. Unsubstituted 1H-Imidazole

1-(2-Bromoethyl)-2-methyl-1H-imidazole is synthesized from 2-methylimidazole, which exists exclusively as the 1H-tautomer due to the C2 methyl substituent blocking the 2-position [1]. In contrast, unsubstituted 1H-imidazole undergoes rapid annular tautomerism between N1 and N3, which can lead to mixtures of N1- and N3-alkylated regioisomers during electrophilic alkylation [2]. The 2-methyl substitution eliminates this tautomeric ambiguity, ensuring that the bromoethyl group is installed exclusively at the N1 position, which simplifies product isolation and improves yield .

Regioselective Synthesis Imidazole Chemistry Tautomerism

Application in Nitroimidazole Antimicrobial Synthesis: 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole as a Key Intermediate

1-(2-Bromoethyl)-2-methyl-5-nitroimidazole (prepared from the bromoethyl scaffold) was used as a key starting material for the synthesis of a series of 3-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-5-arylidenethiazolidin-2,4-dione derivatives, which were evaluated for antimicrobial activity [1]. The bromoethyl handle enabled efficient N-alkylation of 5-arylidenethiazolidin-2,4-dione nucleophiles. The resulting compounds exhibited moderate antibacterial and antifungal activity in standard microdilution assays [1].

Antimicrobial Agents Metronidazole Derivatives Nitroimidazole Chemistry

Application in Supported Ionic Liquid Catalyst Synthesis: 1-(2-Bromoethyl)-3-methylimidazolium Bromide as a Chitosan-Loaded Catalyst Precursor

1-(2-Bromoethyl)-3-methylimidazolium bromide, a quaternized derivative of the target compound scaffold, was prepared via reaction of N-methylimidazole with 1,2-dibromoethane and subsequently chemically loaded onto chitosan to generate a renewable heterogeneous catalyst for cycloaddition of CO₂ to epoxides [1]. The supported ionic liquid catalyst enabled the synthesis of cyclic carbonates with the advantage of facile catalyst separation compared to homogeneous ionic liquid systems [1].

Ionic Liquids Heterogeneous Catalysis Green Chemistry

Optimal Procurement and Application Scenarios for 1-(2-Bromoethyl)-2-methyl-1H-imidazole (CAS 581103-38-0)


Synthesis of N1-Alkylated Imidazole Pharmacophores Requiring Exclusive Regioselectivity

This compound is the optimal choice for medicinal chemists synthesizing imidazole-containing drug candidates where exclusive N1-alkylation is required. The 2-methyl substituent blocks the C2 position and suppresses N1/N3 tautomerism that leads to regioisomeric mixtures with unsubstituted imidazole starting materials [1]. This eliminates the need for regioisomer separation, reduces purification costs, and ensures batch-to-batch reproducibility in multi-step syntheses. Procurement should prioritize suppliers offering ≥97% purity to minimize di-alkylated imidazolium byproducts that are chromatographically difficult to remove [2].

Kinetics-Driven Alkylation of Sterically Hindered or Weakly Nucleophilic Substrates

For synthetic transformations involving sterically congested nucleophiles or weakly nucleophilic amines, thiols, or heterocycles, the bromoethyl leaving group provides a 50- to 100-fold rate enhancement over the chloroethyl analog [1][2]. This kinetic advantage enables shorter reaction times, lower reaction temperatures, and higher conversion, which is particularly valuable when coupling with precious or thermally sensitive downstream intermediates [3].

Preparation of Task-Specific Imidazolium-Based Ionic Liquids for Heterogeneous Catalysis

1-(2-Bromoethyl)-2-methyl-1H-imidazole (and its N-methyl quaternized derivative) serves as an effective precursor for imidazolium bromide ionic liquids that can be covalently anchored to biopolymer supports such as chitosan [1]. The resulting supported ionic liquid phase (SILP) catalysts enable cycloaddition of CO₂ to epoxides for cyclic carbonate synthesis while facilitating facile catalyst recovery—a key advantage over homogeneous ionic liquid systems [1]. Researchers developing green catalytic processes should source this compound as a versatile building block for immobilizable ionic liquid scaffolds.

Medicinal Chemistry Library Synthesis of Nitroimidazole Antimicrobial Derivatives

The bromoethyl-imidazole scaffold has been validated as a key intermediate for synthesizing nitroimidazole-thiazolidinedione hybrid compounds with documented antimicrobial activity [1]. In this application, the bromoethyl handle enables efficient N-alkylation of thiazolidinedione nucleophiles to generate diverse compound libraries for structure-activity relationship (SAR) studies [1]. Procurement of the compound in ≥97% purity is recommended to ensure reproducible yields and minimize purification artifacts during library production [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-bromoethyl)-2-methyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.